molecular formula C10H8N2Se B11474092 2-(2-propynylselanyl)-1H-benzimidazole

2-(2-propynylselanyl)-1H-benzimidazole

Cat. No.: B11474092
M. Wt: 235.15 g/mol
InChI Key: TWEBIKRAMNZVKA-UHFFFAOYSA-N
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Description

2-(2-Propynylselanyl)-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a propynylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-propynylselanyl)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynylselanyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include selenoxide, selenone, selenide derivatives, and substituted benzimidazole compounds.

Scientific Research Applications

2-(2-Propynylselanyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles.

    Medicine: It may have potential therapeutic applications due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-propynylselanyl)-1H-benzimidazole involves the interaction of the selenium atom with various biological targets. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The propynyl group may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Propynylselanyl derivatives: Compounds with similar structures but different substituents on the benzimidazole core.

    Benzimidazole derivatives: Compounds with various substituents on the benzimidazole ring.

Uniqueness

2-(2-Propynylselanyl)-1H-benzimidazole is unique due to the presence of both a selenium atom and a propynyl group.

Properties

Molecular Formula

C10H8N2Se

Molecular Weight

235.15 g/mol

IUPAC Name

2-prop-2-ynylselanyl-1H-benzimidazole

InChI

InChI=1S/C10H8N2Se/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2,(H,11,12)

InChI Key

TWEBIKRAMNZVKA-UHFFFAOYSA-N

Canonical SMILES

C#CC[Se]C1=NC2=CC=CC=C2N1

Origin of Product

United States

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